(Bromomethyl)triphenylphosphonium bromide

Catalog No.
S671744
CAS No.
1034-49-7
M.F
C19H17Br2P
M. Wt
436.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Bromomethyl)triphenylphosphonium bromide

CAS Number

1034-49-7

Product Name

(Bromomethyl)triphenylphosphonium bromide

IUPAC Name

bromomethyl(triphenyl)phosphanium;bromide

Molecular Formula

C19H17Br2P

Molecular Weight

436.1 g/mol

InChI

InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

YFTMLUSIDVFTKU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Molecular Structure Analysis

The key feature of (bromomethyl)triphenylphosphonium bromide is the positively charged phosphonium center [P(C6H5)3] bonded to a methyl group with a bromine substituent (BrCH2-). Three additional bromide ions (Br-) complete the ionic structure. Phosphonium salts possess a tetrahedral geometry around the phosphorus atom with strong C-P bonds [].


Chemical Reactions Analysis

(Bromomethyl)triphenylphosphonium bromide acts as a versatile reagent in organic synthesis, particularly for C-C bond formation reactions. Here's an example:

(Bromomethyl)triphenylphosphonium bromide + Nucleophile → Substituted product + Triphenylphosphine + HBr []

The nucleophile can be a variety of carbon-based anions, leading to the formation of new carbon-carbon bonds. For instance, it reacts with ylides to form alkenes with a vinyl bromide group []. Here's a balanced equation representing this reaction:

(BrCH2P(Br)(C6H5)3) + CH3CH=C(OEt)(-) → CH3CH=CH-CH2Br + Ph3P + HBr (Et = Ethyl)

Another application involves its use in the synthesis of heterocyclic compounds containing phosphorus.


Physical And Chemical Properties Analysis

(Bromomethyl)triphenylphosphonium bromide exists as a white solid at room temperature []. It has a melting point between 234-236 °C []. Data on its solubility and boiling point are not readily available.

Synthesis of Organic Compounds

  • Vernonia Allenes and Sesquiterpenoids

    (Bromomethyl)triphenylphosphonium bromide serves as a key building block in the synthesis of these complex organic molecules found in plants belonging to the genus Vernonia. These compounds exhibit various biological activities, making them interesting targets for scientific research [].

  • Monohalovinylated Pyrethroids

    This reagent participates in the creation of monohalovinylated pyrethroids, a class of synthetic insecticides with enhanced potency compared to natural pyrethrum insecticides []. This research area focuses on developing more effective and targeted pest control solutions.

  • Vitamin D Analogs with Anticancer Activity

    (Bromomethyl)triphenylphosphonium bromide plays a role in the synthesis of Vitamin D analogs. Researchers are exploring the potential of these analogs to possess anticancer properties, making this a significant area of investigation for cancer treatment development [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1034-49-7

Dates

Modify: 2023-08-15

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